

molecular weight of 2",4"-Di-O-(Z-p-coumaroyl)afzelin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2",4"-Di-O-(Z-p-coumaroyl)afzelin

Cat. No.: B586782

Get Quote

Technical Guide: 2",4"-Di-O-(Z-p-coumaroyl)afzelin

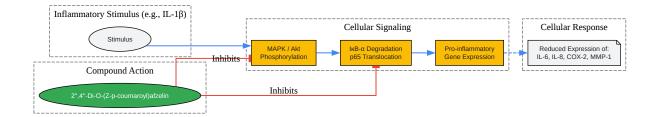
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2",4"-Di-O-(Z-p-coumaroyl)afzelin**, an acylated flavonol glycoside. The document details its physicochemical properties, biological activities, and the methodologies for its study, aiming to support further research and development.

Physicochemical Properties

2",4"-Di-O-(Z-p-coumaroyl)afzelin is a natural flavonoid that has been identified in plant species such as Laurus and Machilus philippinense[1][2]. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C39H32O14	[2]
Molecular Weight	724.7 g/mol	[2]
CAS Number	205534-17-4	[2]
Class	Acylated Flavonol Glycoside	[2]


Biological Activity and Signaling Pathways

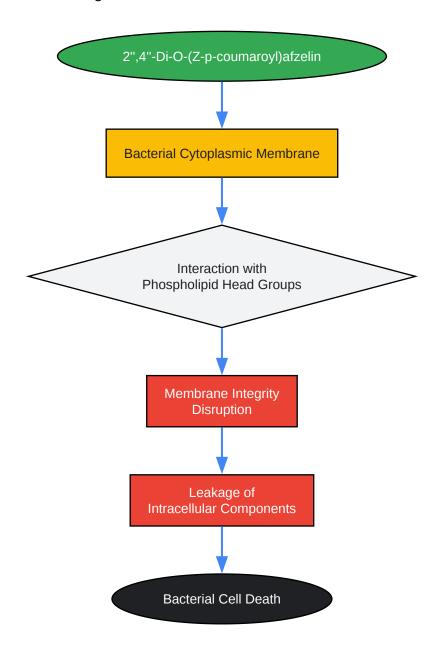
Acylated flavonol glycosides, including **2",4"-Di-O-(Z-p-coumaroyl)afzelin**, are recognized for a range of biological activities. The acylation can enhance the compound's stability, solubility, and bioavailability.

Anti-inflammatory Activity

Kaempferol and its glycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.

MAPK and NF-κB Pathway Inhibition: Kaempferol has been shown to inhibit the
phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and Protein Kinase B (Akt).
This action leads to a decrease in the degradation of IκB-α and subsequent translocation of
the p65 subunit of NF-κB into the nucleus. The inhibition of this cascade results in the
reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8, as well as enzymes
like COX-2[3].

Click to download full resolution via product page

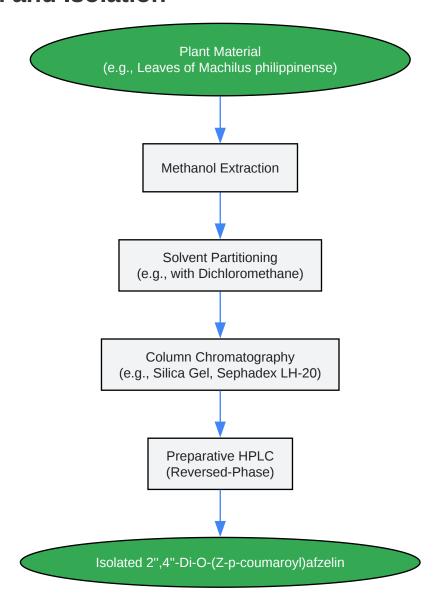

Anti-inflammatory signaling pathway of Kaempferol Glycosides.

Antimicrobial Activity

Flavonoids, including acylated derivatives, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their interaction with bacterial cell structures.

Membrane Disruption: The antimicrobial action of many flavonoids involves the disruption of
the bacterial cytoplasmic membrane's integrity. They are thought to interact with the
hydrophilic region of phospholipids, leading to increased membrane permeability and
leakage of intracellular components[4][5]. Gram-positive bacteria are often more susceptible
to this action than Gram-negative bacteria due to differences in their cell wall structure[4].

Click to download full resolution via product page


Proposed antimicrobial mechanism of action.

Experimental Protocols

The isolation and characterization of **2",4"-Di-O-(Z-p-coumaroyl)afzelin** require a combination of chromatographic and spectroscopic techniques. The following protocols are based on methodologies reported for similar acylated flavonol glycosides isolated from plant sources like Machilus philippinense[6].

Extraction and Isolation

Click to download full resolution via product page

General workflow for extraction and isolation.

• Extraction: The air-dried and powdered plant material (e.g., leaves) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to

yield a crude extract.

- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.
- Column Chromatography: The active fraction (e.g., the dichloromethane-soluble fraction) is subjected to column chromatography.
 - Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a
 gradient of solvents, typically a mixture of chloroform and methanol, to separate
 compounds based on their affinity to the stationary phase.
 - Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is performed using preparative reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile and water as the mobile phase.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
 - 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons and to confirm the positions of the acyl groups on the sugar moiety.
- Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
- Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in identifying the different components of the molecule (the aglycone, the sugar, and the acyl groups) and their linkages.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum provides information about the flavonoid skeleton and the presence of phenolic hydroxyl groups.

Quantitative Data

While specific quantitative data for **2",4"-Di-O-(Z-p-coumaroyl)afzelin** is limited in the public domain, studies on related acylated flavonol glycosides provide insights into their potential efficacy. For instance, an isomer, 3"-E,4"-Z-di-p-coumaroyl-kaempferol-3-O- α -L-rhamnopyranoside, has been reported to be a potent α -glucosidase inhibitor with an IC50 value of 1.00 μ M[6].

This guide serves as a foundational resource for professionals engaged in the study and development of novel therapeutic agents from natural sources. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of 2",4"-Di-O-(Z-p-coumaroyl)afzelin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2",4"-Di-O-(Z-p-coumaroyl)afzelin | C39H32O14 | CID 49822436 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylated flavonol monorhamnosides, alpha-glucosidase inhibitors, from Machilus philippinensis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight of 2",4"-Di-O-(Z-p-coumaroyl)afzelin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586782#molecular-weight-of-2-4-di-o-z-p-coumaroyl-afzelin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com